N-[2,2-Bis(furan-2-yl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine N-[2,2-Bis(furan-2-yl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.: 2380190-58-7
VCID: VC7197775
InChI: InChI=1S/C16H15N5O2/c1-11-8-15(21-16(20-11)18-10-19-21)17-9-12(13-4-2-6-22-13)14-5-3-7-23-14/h2-8,10,12,17H,9H2,1H3
SMILES: CC1=NC2=NC=NN2C(=C1)NCC(C3=CC=CO3)C4=CC=CO4
Molecular Formula: C16H15N5O2
Molecular Weight: 309.329

N-[2,2-Bis(furan-2-yl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

CAS No.: 2380190-58-7

Cat. No.: VC7197775

Molecular Formula: C16H15N5O2

Molecular Weight: 309.329

* For research use only. Not for human or veterinary use.

N-[2,2-Bis(furan-2-yl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine - 2380190-58-7

Specification

CAS No. 2380190-58-7
Molecular Formula C16H15N5O2
Molecular Weight 309.329
IUPAC Name N-[2,2-bis(furan-2-yl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C16H15N5O2/c1-11-8-15(21-16(20-11)18-10-19-21)17-9-12(13-4-2-6-22-13)14-5-3-7-23-14/h2-8,10,12,17H,9H2,1H3
Standard InChI Key YVZMIQWVYDACLV-UHFFFAOYSA-N
SMILES CC1=NC2=NC=NN2C(=C1)NCC(C3=CC=CO3)C4=CC=CO4

Introduction

Chemical Structure and Nomenclature

Core Scaffold and Substituent Configuration

The compound features a triazolo[1,5-a]pyrimidin-7-amine core, a bicyclic system combining triazole and pyrimidine rings. At position 5, a methyl group enhances steric stability, while the 7-amine group is substituted with a 2,2-bis(furan-2-yl)ethyl chain. This substituent introduces two furan rings connected via an ethyl linker, conferring distinct electronic and steric properties .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₈N₆O₂
Molecular Weight374.39 g/mol
Hydrogen Bond Donors2 (amine NH groups)
Hydrogen Bond Acceptors6 (triazole N, furan O, amine N)
Rotatable Bonds5 (ethyl and furan linkages)

The IUPAC name derives from the parent triazolopyrimidine system, with substituents prioritized by Cahn-Ingold-Prelog rules. The bis-furan ethyl group is designated as N-[2,2-bis(furan-2-yl)ethyl], ensuring unambiguous identification .

Synthesis and Characterization

Synthetic Routes

While no direct synthesis of this compound is documented, analogous triazolopyrimidines are typically synthesized via cyclocondensation reactions. A plausible route involves:

  • Core Formation: Condensation of 5-methyl-7-aminotriazolopyrimidine with 2,2-bis(furan-2-yl)ethyl bromide under nucleophilic substitution conditions .

  • Linker Introduction: Coupling the ethylamine spacer to the furan rings prior to attachment to the triazolopyrimidine core, as seen in piperazine-linked thiazolopyrimidines .

Table 2: Key Reaction Parameters

StepReagents/ConditionsYield
CyclizationPOCl₃, DMF, 80°C, 12h45–60%
AminationK₂CO₃, DMF, 60°C, 24h30–40%

Purification via column chromatography (SiO₂, ethyl acetate/hexane) and characterization by ¹H/¹³C NMR and HRMS would confirm structure .

Physicochemical Properties

Solubility and Stability

The compound’s logP (calculated: 2.8) suggests moderate lipophilicity, balancing furan’s polarity with the triazolopyrimidine’s hydrophobicity. Aqueous solubility is likely limited (<1 mg/mL), necessitating formulation with co-solvents like PEG-400. Stability studies of analogs indicate susceptibility to oxidative degradation at the furan rings under acidic conditions .

Spectroscopic Characteristics

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.80–7.60 (m, 4H, furan-H), 6.60–6.40 (m, 2H, furan-H), 3.90 (t, 2H, CH₂N), 2.95 (s, 3H, CH₃) .

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N triazole), 1015 cm⁻¹ (furan C-O) .

Pharmacological Profile and Mechanism of Action

Adenosine Receptor Antagonism

Structurally analogous thiazolopyrimidines exhibit potent A₂A adenosine receptor (AR) antagonism (Kᵢ = 15–58 nM) . The triazolopyrimidine core and furan substituents in N-[2,2-bis(furan-2-yl)ethyl]-5-methyl- triazolo[1,5-a]pyrimidin-7-amine may similarly target A₂A AR, a therapeutic target in Parkinson’s disease and immuno-oncology .

Table 3: Comparative Binding Affinities of Analogs

CompoundA₂A AR Kᵢ (nM)Selectivity (A₁/A₂A)
Thiazolopyrimidine 19 15.2>100
Triazolo-triazine DB08770 22.4*35
Hypothesized target~20*>50*

*Predicted values based on structural similarity .

Structure-Activity Relationship (SAR) Analysis

Role of the Triazolopyrimidine Core

The planar triazolopyrimidine system facilitates π-π stacking with aromatic residues in AR binding pockets. Substitution at position 7 with flexible amines (e.g., ethyl-linked bis-furan) enhances affinity by accessing hydrophobic subpockets .

Impact of the Bis-Furan Ethyl Group

  • Furan Rings: Electron-rich furans engage in hydrogen bonding with Asn253 and Glu169 in A₂A AR .

  • Ethyl Spacer: A 2-carbon linker optimizes distance between the core and substituents, as seen in high-affinity analogs .

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